molecular formula C12H16ClNO2 B14916950 N-(3-chloro-4,5-dimethoxybenzyl)cyclopropanamine

N-(3-chloro-4,5-dimethoxybenzyl)cyclopropanamine

Cat. No.: B14916950
M. Wt: 241.71 g/mol
InChI Key: LMMPTCAXBFAGLP-UHFFFAOYSA-N
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Description

N-(3-chloro-4,5-dimethoxybenzyl)cyclopropanamine is an organic compound with the molecular formula C12H16ClNO2 It is characterized by a cyclopropane ring attached to an amine group, which is further connected to a benzyl group substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)cyclopropanamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-4,5-dimethoxybenzyl chloride.

    Cyclopropanation: The benzyl chloride is then subjected to a cyclopropanation reaction using a suitable cyclopropane precursor under basic conditions.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4,5-dimethoxybenzyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine and methoxy groups on the benzyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-chloro-4,5-dimethoxybenzyl)cyclopropanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4,5-dimethoxybenzonitrile: Similar in structure but with a nitrile group instead of the cyclopropanamine moiety.

    N-(3,4-dichlorobenzyl)cyclopropanamine: Contains additional chlorine substituents on the benzyl ring.

Uniqueness

N-(3-chloro-4,5-dimethoxybenzyl)cyclopropanamine is unique due to the presence of both the cyclopropane ring and the specific substitution pattern on the benzyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

N-[(3-chloro-4,5-dimethoxyphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C12H16ClNO2/c1-15-11-6-8(7-14-9-3-4-9)5-10(13)12(11)16-2/h5-6,9,14H,3-4,7H2,1-2H3

InChI Key

LMMPTCAXBFAGLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2CC2)Cl)OC

Origin of Product

United States

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